

# Dengue and Zika Virus Epidemiology in Teresina: A Technical Overview for Researchers

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**Teresina**, Piauí - As a major urban center in northeastern Brazil, **Teresina** faces significant public health challenges from arboviral diseases, particularly those transmitted by the *Aedes aegypti* mosquito. The co-circulation of Dengue (DENV) and Zika (ZIKV) viruses necessitates a robust understanding of their local epidemiology, diagnostic methodologies, and the dynamics of their vector. This technical guide synthesizes available data on the epidemiological landscape of Dengue and Zika in **Teresina**, providing a resource for researchers, scientists, and public health professionals engaged in surveillance, diagnostics, and the development of therapeutic interventions.

## Epidemiological Data

The epidemiological situation of Dengue and Zika in **Teresina** is dynamic, influenced by seasonal variations and public health interventions. While comprehensive, long-term datasets specific to the municipality are not always publicly accessible, data from the Municipal Health Foundation (FMS) of **Teresina**, the State Health Secretariat of Piauí (SESAPI), and the SINAN (Notifiable Diseases Information System) database provide valuable insights.

According to a recent epidemiological bulletin from the Municipal Health Foundation of **Teresina**, there have been 673 notified cases of Dengue, with 472 confirmed, and 3 confirmed cases of Zika virus.[1] State-level data for Piauí in the early months of 2025 showed 1,159 probable cases of Dengue.[2] Historically, **Teresina** has been a significant contributor to the arbovirus cases reported in the state of Piauí.[3][4] For instance, between 2015 and 2020, **Teresina** accounted for 55.80% of the 1,371 Zika virus cases reported in the state.[3]

A study analyzing Dengue in **Teresina** from 2002 to 2006 reported 11,003 notified cases, with incidence rates varying significantly year to year.[\[5\]](#) This historical data underscores the endemic and epidemic nature of Dengue in the city.

Table 1: Reported Cases of Dengue and Zika in **Teresina** and Piauí (Selected Recent Data)

Jurisdiction	Time Period	Dengue Cases (Confirmed/ Probable)	Zika Cases (Confirmed)	Chikungunya Cases (Confirmed)	Data Source
Teresina	Early 2025 (as of March 7)	472	3	77	FMS Teresina <a href="#">[1]</a>
Piauí	First 9 weeks of 2025	1,159 (Probable)	-	-	Ministry of Health <a href="#">[2]</a>
Piauí	2015-2020	-	1,371	-	DATASUS <a href="#">[3]</a>

Table 2: Historical Dengue Data in **Teresina** (2002-2006)

Year	Notified Cases	Incidence Rate (/100,000)	Lethality Rate (%)
2002	4,502	592.7	0
2003	3,865	501.9	6.25
2004	153	19.5	0
2005	450	56.5	12.5
2006	2,033	251.4	20

Source: Study on Epidemiological and Vector Aspects of Dengue in Teresina.[\[5\]](#)

## Molecular Epidemiology

Understanding the genetic diversity of circulating viruses is critical for vaccine development, diagnostics, and tracking viral evolution.

**Dengue Virus (DENV)** All four Dengue serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) have been detected in Brazil. In the state of Piauí, surveillance data has indicated the circulation of multiple serotypes. For instance, in 2010, analysis of 539 samples in Piauí found 42 positive for DENV-1, eight for DENV-2, and one for DENV-3.<sup>[6]</sup> While specific recent data on genotype distribution in **Teresina** is limited in the available literature, studies in the broader northern region of Brazil have identified the circulation of DENV-1 Genotype V and DENV-2 Genotype III (Asian-American).

**Zika Virus (ZIKV)** The international "Zika in Brazil Real Time Analysis" (ZiBRA) project conducted complete genome sequencing of the Zika virus in several cities in northern and northeastern Brazil, including **Teresina**.<sup>[1][7]</sup> This initiative was crucial in understanding the establishment and cryptic transmission of ZIKV in Brazil and the Americas, confirming that the circulating strain belonged to the Asian lineage.<sup>[1][7]</sup> The sequencing efforts provided vital epidemiological information on the virus's dissemination.<sup>[1]</sup>

## Experimental Protocols

Standardized laboratory diagnosis is essential for accurate surveillance and clinical management of Dengue and Zika infections. The Central Laboratory of Public Health of Piauí (LACEN-PI) is a key institution for this diagnostic work, following guidelines from the Ministry of Health and the Pan American Health Organization (PAHO).

## Molecular Diagnosis: RT-qPCR

Real-time reverse transcription-polymerase chain reaction (RT-qPCR) is the gold standard for detecting viral RNA in the acute phase of infection.

**Objective:** To detect and differentiate DENV and ZIKV RNA in clinical samples (serum, urine).

**Methodology:**

- **Sample Collection:** Blood samples should be collected up to the 5th day of symptoms for Dengue and up to the 7th day for Zika. Urine samples can extend the detection window for Zika up to 14 days.[8][9]
- **RNA Extraction:** Viral RNA is extracted from serum or urine using commercial kits (e.g., QIAamp Viral RNA Mini Kit, Qiagen) following the manufacturer's instructions.
- **RT-qPCR Assay:** A triplex RT-qPCR assay can be employed for the simultaneous detection of DENV, ZIKV, and Chikungunya virus (CHIKV), which is often co-circulating. Validated protocols with specific primers and probes are available.
  - **Primers and Probes:** Target conserved regions of the viral genomes. For example, targeting the E gene for ZIKV and the 3' UTR for DENV.
  - **Reaction Mix:** Typically includes a one-step RT-qPCR master mix, forward and reverse primers for each target, and corresponding TaqMan probes labeled with distinct fluorescent dyes (e.g., FAM for DENV, HEX for ZIKV, Cy5 for CHIKV).
  - **Thermal Cycling:** The protocol generally involves a reverse transcription step (e.g., 50°C for 10 minutes), an initial denaturation step (e.g., 95°C for 2 minutes), followed by approximately 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
- **Data Analysis:** The cycle threshold (Ct) value is determined for each target. A Ct value below a defined cutoff (e.g., <38) indicates a positive result. Appropriate positive and negative controls must be included in each run.

## Serological Diagnosis: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect IgM and IgG antibodies, indicating recent or past infection, respectively. It is particularly useful after the viremic phase.

**Objective:** To detect anti-DENV and anti-ZIKV IgM/IgG antibodies in serum.

**Methodology:**

- **Sample Collection:** Serum samples are typically collected from the 7th day of symptoms onwards.[\[10\]](#)
- **Assay Principle:**
  - **IgM Antibody Capture ELISA (MAC-ELISA):** Microtiter plates are coated with anti-human IgM antibodies. Patient serum is added, followed by the addition of viral antigens (e.g., recombinant DENV and ZIKV NS1 proteins). The captured antigen-antibody complex is then detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase), which reacts with a substrate to produce a colorimetric signal.
  - **IgG ELISA:** Plates are coated directly with viral antigens. Diluted patient serum is added, and the binding of IgG antibodies is detected with an enzyme-conjugated anti-human IgG antibody.
- **Data Analysis:** The optical density (OD) of each well is read using a microplate reader. Results are typically interpreted by comparing the sample OD to the OD of a known negative control (cut-off value). A sample-to-cutoff ratio >1.0 is considered positive. Due to cross-reactivity between flaviviruses, a positive result for one virus should be interpreted with caution, especially in secondary infections.

## Vector Surveillance

Entomological surveillance is fundamental for targeting vector control measures. In **Teresina**, as in the rest of Brazil, the Levantamento Rápido de Índices para Aedes aegypti (LIRAA) is a standard methodology.[\[11\]](#)[\[12\]](#)

LIRAA Methodology:

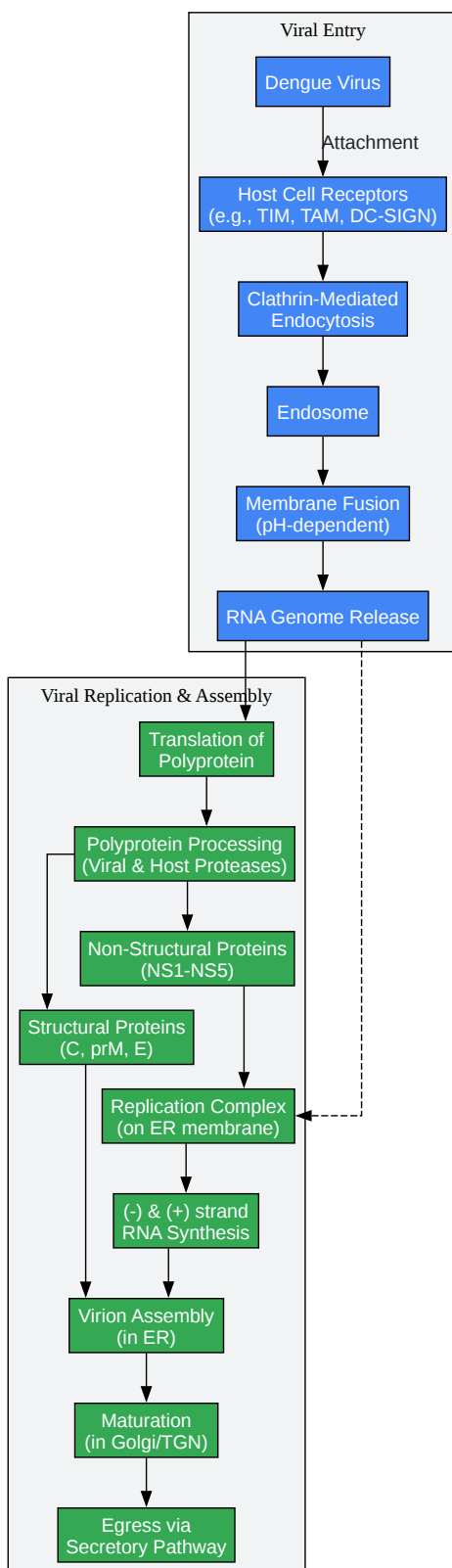
- **Stratification:** The city is divided into geographical strata, each containing a certain number of properties.
- **Sampling:** A statistically representative number of properties within each stratum is randomly selected for inspection.
- **Inspection:** Field agents visit the selected properties to identify and collect larvae of Aedes mosquitoes from all water-holding containers.

- **Data Analysis:** The collected data are used to calculate entomological indices, primarily the Building Infestation Index (BII - percentage of inspected properties with larvae).
- **Risk Classification:** The results classify areas as satisfactory (BII <1%), alert (BII 1% to 3.9%), or at risk (BII ≥4%), guiding the intensification of control actions in the most critical areas.[\[13\]](#)

Recent LIRAA results for **Teresina** indicated a reduction in the Building Infestation Index from 4.3% to 2.2%, moving many areas from a "risk" to an "alert" status.[\[13\]](#)

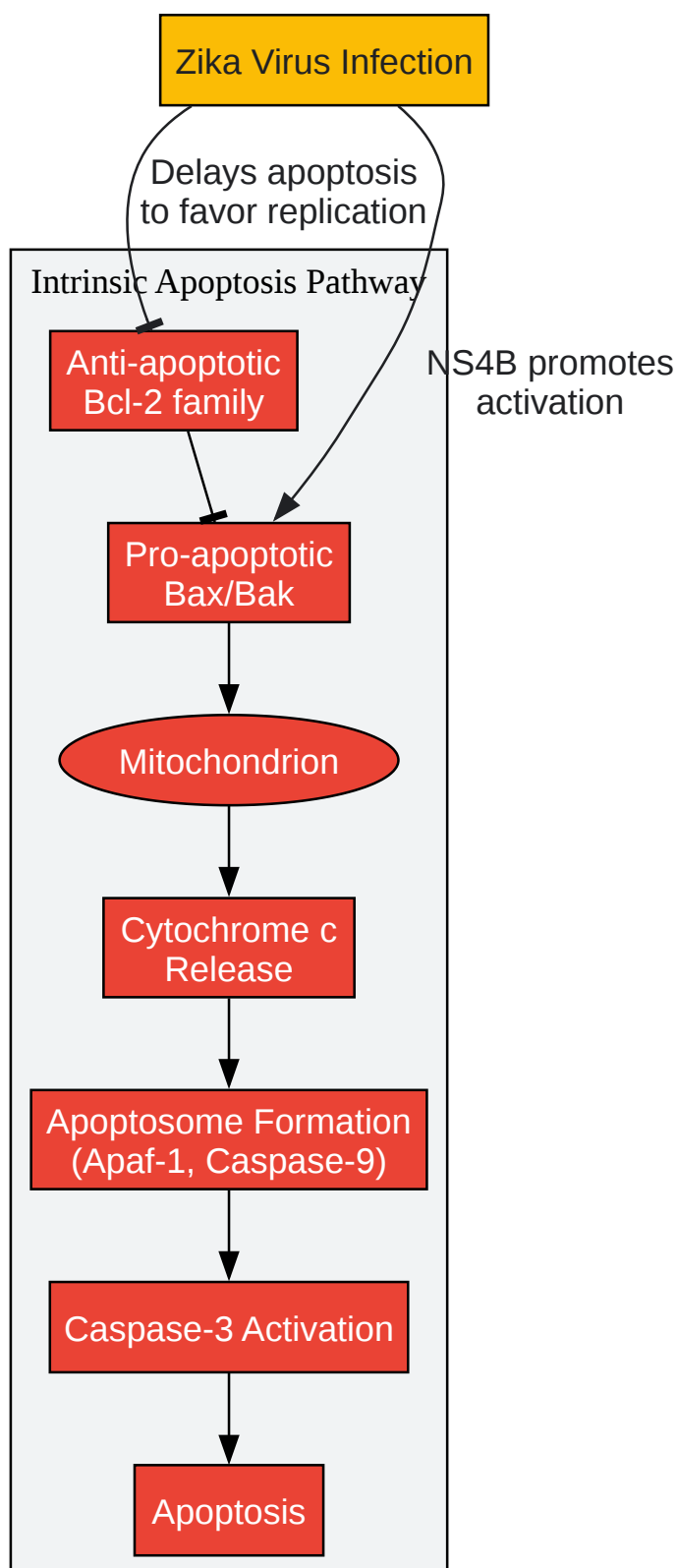
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key molecular pathways and experimental workflows relevant to Dengue and Zika virus research.



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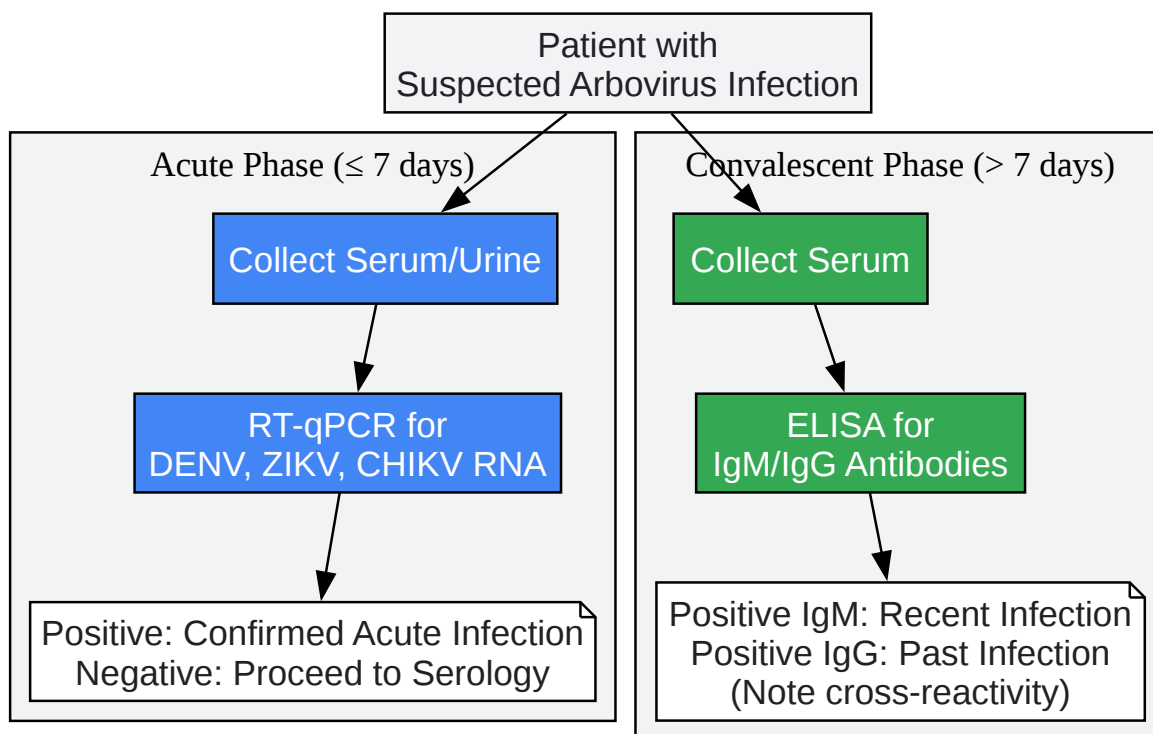
Diagram 1: Dengue Virus Entry and Replication Workflow.



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Diagram 2: Zika Virus-Induced Intrinsic Apoptosis Pathway.





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